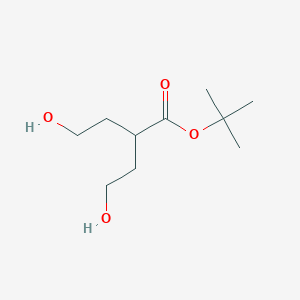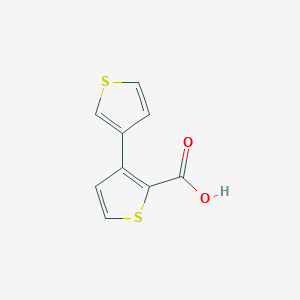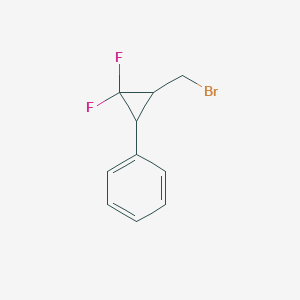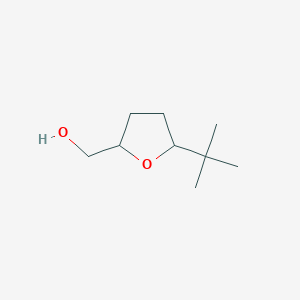![molecular formula C16H18O3 B12311111 4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-metoxi-1,5,8-trimetil-8,9-dihidro-7H-benzoebenzofuran-6-ona es un compuesto orgánico complejo que pertenece a la familia de los benzofuranos. Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxi, tres grupos metilo y un núcleo de dihidrobenzofurano.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-metoxi-1,5,8-trimetil-8,9-dihidro-7H-benzoebenzofuran-6-ona típicamente involucra múltiples pasos, comenzando con moléculas orgánicas más simples. Un método común involucra la ciclización de precursores apropiados bajo condiciones específicas para formar el núcleo de benzofurano. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y temperaturas controladas para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación para garantizar una calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
4-metoxi-1,5,8-trimetil-8,9-dihidro-7H-benzoebenzofuran-6-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Los grupos metoxi y metilo pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos o electrófilos para reacciones de sustitución. Las condiciones típicamente involucran temperaturas controladas, solventes específicos y, a veces, catalizadores para facilitar las reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
4-metoxi-1,5,8-trimetil-8,9-dihidro-7H-benzoebenzofuran-6-ona tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: La estructura del compuesto le permite interactuar con moléculas biológicas, lo que lo hace útil en estudios bioquímicos y desarrollo de fármacos.
Medicina: Se están explorando sus posibles propiedades terapéuticas para el tratamiento de diversas enfermedades, como el cáncer y los trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y tintes, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 4-metoxi-1,5,8-trimetil-8,9-dihidro-7H-benzoebenzofuran-6-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1,1,2-trimetil-1H-benz[e]indol: Otro derivado de benzofurano con características estructurales similares pero diferentes grupos funcionales.
6-metoxi-2,7,8-trimetil-2-(4,8,12-trimetiltridecil)cromano: Un compuesto con una estructura central similar pero diferentes sustituyentes.
Unicidad
4-metoxi-1,5,8-trimetil-8,9-dihidro-7H-benzoebenzofuran-6-ona es única debido a su combinación específica de grupos funcionales y las propiedades químicas resultantes. Esta singularidad la hace valiosa para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos o versátiles.
Propiedades
Fórmula molecular |
C16H18O3 |
|---|---|
Peso molecular |
258.31 g/mol |
Nombre IUPAC |
4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one |
InChI |
InChI=1S/C16H18O3/c1-8-5-11-13-9(2)7-19-16(13)15(18-4)10(3)14(11)12(17)6-8/h7-8H,5-6H2,1-4H3 |
Clave InChI |
YRLDTAQTJKXXFC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C3C(=COC3=C(C(=C2C(=O)C1)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)









![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)

